Methyl 2,5-dibromo-3-nitrobenzoate
Overview
Description
Methyl 2,5-dibromo-3-nitrobenzoate is an organic compound with the molecular formula C8H5Br2NO4 It is a derivative of benzoic acid, featuring bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dibromo-3-nitrobenzoate typically involves a multi-step process. One common method starts with methyl anthranilate as the raw material. The synthesis proceeds through two main reactions: direct bromination and diazo bromination .
Direct Bromination: Methyl anthranilate is first brominated to introduce bromine atoms at the 2 and 5 positions of the benzene ring.
Diazo Bromination: The intermediate product undergoes diazo bromination to introduce the nitro group at the 3 position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dibromo-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Organoboron reagents with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Methyl 2,5-dibromo-3-aminobenzoate.
Coupling: Various biaryl compounds.
Scientific Research Applications
Methyl 2,5-dibromo-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of Methyl 2,5-dibromo-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Methyl 2,5-dibromo-4-nitrobenzoate: Similar structure but with the nitro group at the 4 position.
Methyl 2,5-dichloro-3-nitrobenzoate: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: Methyl 2,5-dibromo-3-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications.
Biological Activity
Methyl 2,5-dibromo-3-nitrobenzoate is an organic compound with significant biological activity and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₅Br₂NO₄
- Molecular Weight : 292.93 g/mol
- Structure : The compound features bromine and nitro functional groups attached to a benzoate structure, which plays a crucial role in its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:
- Substitution Reactions : The bromine atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring.
- Reduction Reactions : The nitro group can be reduced to an amine group, potentially altering the compound's biological profile.
- Coupling Reactions : It can engage in Suzuki–Miyaura coupling reactions, facilitating the formation of complex organic molecules.
These mechanisms contribute to its utility as an intermediate in synthesizing pharmaceuticals and other biologically active compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The MIC values ranged from <0.03125 μg/mL to 4 μg/mL depending on the strain tested .
Case Studies
- Dual Inhibitors Development : Research indicated that derivatives of this compound could serve as dual inhibitors targeting bacterial topoisomerases (GyrB and ParE). These inhibitors exhibited broad-spectrum antibacterial activity against multidrug-resistant strains .
- Synthetic Applications : The compound has been utilized as a building block for synthesizing novel antibacterial agents with enhanced solubility and metabolic stability .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structure | Notable Activity |
---|---|---|
Methyl 2,5-dibromo-4-nitrobenzoate | Structure | Effective against E. coli |
Methyl 2,5-dichloro-3-nitrobenzoate | Structure | Lower antibacterial efficacy compared to dibrominated analogs |
Research Findings
- Toxicity Profiles : Preliminary toxicity assessments suggest that while this compound exhibits potent antibacterial properties, further studies are required to evaluate its safety profile in vivo .
- Pharmacokinetics : Studies on the pharmacokinetic properties indicate favorable absorption characteristics; however, detailed metabolic studies are necessary to fully understand its bioavailability and elimination pathways.
Properties
IUPAC Name |
methyl 2,5-dibromo-3-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMSVAYXFZNUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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